![molecular formula C36H52F6FeP2 B2508452 [(1S)-1-[2-Bis[4-(trifluorometil)fenil]fosfanilciclopentil]etil]-ditert-butilfosfano;carbanida;ciclopenteno;hierro(2+) CAS No. 849924-37-4](/img/no-structure.png)
[(1S)-1-[2-Bis[4-(trifluorometil)fenil]fosfanilciclopentil]etil]-ditert-butilfosfano;carbanida;ciclopenteno;hierro(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) is a useful research compound. Its molecular formula is C36H52F6FeP2 and its molecular weight is 716.595. The purity is usually 95%.
BenchChem offers high-quality [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: Investigaciones recientes han revelado que TFMPS puede servir como precursor de radicales trifluorometilo. Bajo irradiación de luz visible, los aniones arilsulfuratos forman complejos donante-aceptor de electrones (EDA) con TFMPS. Estos complejos experimentan reacciones de transferencia de un solo electrón (SET) intramoleculares, permitiendo la S-trifluorometilación de tiofenoles sin necesidad de catalizadores fotoredox .
- Aplicación: Los investigadores han ampliado el concepto de reacciones SET promovidas por luz visible para lograr la S-perfluoroetilación y la S-perfluoro-iso-propilación de tiofenoles utilizando las correspondientes sulfónoas de perfluoroalquil fenilo. Estas transformaciones permiten la introducción de grupos perfluoroalquilo en sustratos orgánicos, lo que puede afectar las propiedades y la reactividad de los materiales .
S-Trifluorometilación promovida por luz visible
Perfluoroalquilación de tiofenoles
Análisis Bioquímico
Biochemical Properties
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] plays a significant role in various biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a catalyst or inhibitor in enzymatic reactions, depending on the specific context. For example, it has been shown to interact with cytochrome P450 enzymes, influencing their activity and altering the metabolic pathways they regulate . Additionally, the compound’s phosphane ligands can form strong bonds with metal ions in metalloproteins, affecting their structure and function .
Cellular Effects
The effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, the compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance and metabolism .
Molecular Mechanism
At the molecular level, [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] exerts its effects through various binding interactions with biomolecules. The iron(2+) ion in the compound can coordinate with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Additionally, the trifluoromethyl groups can participate in hydrogen bonding and van der Waals interactions with amino acid residues in proteins, further modulating their activity . The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] is involved in various metabolic pathways, interacting with enzymes and cofactors to regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, it can affect the levels of metabolites such as ATP, NADH, and reactive oxygen species (ROS), thereby modulating cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation .
Subcellular Localization
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)] exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it can localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, its presence in the nucleus can influence gene expression by interacting with chromatin and transcription factors .
Propiedades
Número CAS |
849924-37-4 |
|---|---|
Fórmula molecular |
C36H52F6FeP2 |
Peso molecular |
716.595 |
Nombre IUPAC |
[(1S)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C29H38F6P2.C5H8.2CH3.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t19-,24?,25?;;;;/m0..../s1 |
Clave InChI |
INOSQQGJKKOKDO-PYANLKHPSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B2508370.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2508372.png)
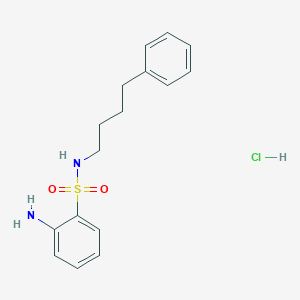
![5-(2-bromobenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2508376.png)
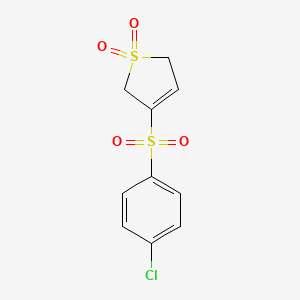
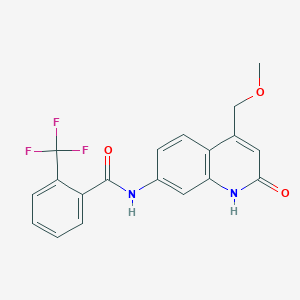

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2508383.png)
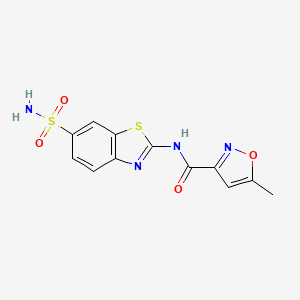
![4-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2508385.png)
![1-(2-(indolin-1-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508387.png)
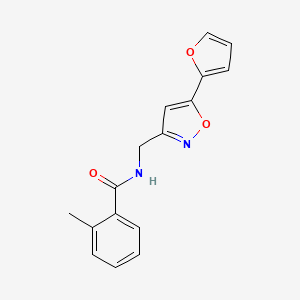
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2508392.png)
